2-[1-(3-aminophenyl)-N-methylformamido]acetamide
Description
2-[1-(3-Aminophenyl)-N-methylformamido]acetamide is a specialized acetamide derivative featuring a 3-aminophenyl group linked to an N-methylformamido moiety. This compound serves as a versatile intermediate in organic synthesis, particularly for designing molecules with tailored electronic and steric properties.
Properties
IUPAC Name |
3-amino-N-(2-amino-2-oxoethyl)-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-13(6-9(12)14)10(15)7-3-2-4-8(11)5-7/h2-5H,6,11H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGQBNGUMBQEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)C(=O)C1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-aminophenyl)-N-methylformamido]acetamide typically involves the reaction of 3-aminobenzamide with N-methylformamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-aminophenyl)-N-methylformamido]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces amines .
Scientific Research Applications
2-[1-(3-aminophenyl)-N-methylformamido]acetamide is utilized in several scientific research areas, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(3-aminophenyl)-N-methylformamido]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, affecting their function and activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural differentiator is the 3-aminophenyl-N-methylformamido-acetamide framework. Below is a comparative analysis with structurally related acetamides:
Table 1: Structural and Functional Group Comparisons
*Estimated based on formula (C₁₁H₁₄N₄O₂).
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The 3-aminophenyl group in the target compound donates electrons, increasing solubility in polar solvents compared to nitro-substituted analogs like N-(3-nitrophenyl)acetamide .
- Amide Basicity: The N-methylformamido group reduces basicity compared to dimethylamino-substituted analogs (e.g., ), which exhibit stronger basicity due to tertiary amine functionality .
- Biological Relevance: The dichlorophenyl-pyrrolidine moiety in FITC-AA () enhances opioid receptor affinity, suggesting that aryl halide substituents and heterocycles modulate pharmacological activity .
Physicochemical Properties
NMR Spectral Trends
Substituents significantly influence ¹H and ¹³C NMR chemical shifts:
- Aromatic Protons: The 3-aminophenyl group in the target compound deshields aromatic protons due to resonance effects, contrasting with electron-withdrawing groups (e.g., nitro in ), which induce upfield shifts .
- Amide Protons: N-methylation (as in the target compound and ) shields NH protons, reducing their chemical shift range (δ 2.5–3.5 ppm) compared to unmethylated analogs (δ 5.0–8.0 ppm) .
Solubility and Stability
- The 3-aminophenyl group enhances aqueous solubility relative to halogenated analogs (e.g., and ) due to hydrogen-bonding capacity.
- Stability may be compromised under acidic conditions due to the lability of the formamido group, a contrast to more robust sulfonamide derivatives (e.g., ) .
Biological Activity
2-[1-(3-aminophenyl)-N-methylformamido]acetamide, also known by its chemical identifier, is an organic compound featuring an amide functional group and an aromatic ring. Its structural characteristics suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes:
- Amide Group : Characterized by the functional group .
- Aromatic Ring : Contains a phenyl group with an amino substituent.
These features are significant as they influence the compound's interaction with biological systems.
The biological activity of 2-[1-(3-aminophenyl)-N-methylformamido]acetamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amide bond can facilitate hydrogen bonding, enhancing the compound's binding affinity to specific biological molecules.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Biological Activities
Research indicates several promising biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of acetamides exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, suggesting that 2-[1-(3-aminophenyl)-N-methylformamido]acetamide may possess similar activities .
Anticancer Potential
Preliminary investigations into the anticancer properties of related amide compounds indicate potential efficacy in inhibiting tumor growth. The structural similarity to known anticancer agents positions this compound as a candidate for further exploration in cancer therapy .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of 2-[1-(3-aminophenyl)-N-methylformamido]acetamide involves straightforward organic reactions typically used for amide formation. Variations in substituents can lead to derivatives with enhanced or altered biological activities.
Synthetic Route Overview:
- Starting Materials : The synthesis begins with readily available amino acids or phenolic compounds.
- Reaction Conditions : Standard coupling methods such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed under controlled conditions to form the desired amide bond.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[1-(3-aminophenyl)-N-methylformamido]acetamide, and how do reaction conditions influence yield?
- Methodology : Multi-step organic synthesis is typically required. A nucleophilic substitution reaction between an aminophenyl precursor and a methylformamido-acetamide derivative is common. Key factors include:
- Temperature : 50–100°C (exothermic reactions may require cooling) .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Catalysts : Use of bases like triethylamine to deprotonate intermediates .
- Characterization : Confirm purity via HPLC (>95%) and structural integrity via NMR (e.g., ¹H NMR for aromatic protons and methyl groups) .
Q. How can researchers resolve structural ambiguities in this compound using spectroscopic techniques?
- Approach : Combine NMR, MS, and IR spectroscopy:
- ¹³C NMR : Assigns carbonyl (170–175 ppm) and aromatic carbons .
- High-Resolution MS : Validates molecular formula (e.g., [M+H]+ peak) .
- IR : Confirms amide C=O stretch (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Contradictions : Discrepancies in spectral data may arise from tautomerism; use X-ray crystallography for definitive confirmation .
Advanced Research Questions
Q. What strategies are effective for analyzing contradictory bioactivity data across studies?
- Case Study : If antimicrobial assays show variable IC₅₀ values:
Experimental Replication : Standardize assay conditions (e.g., bacterial strain, inoculum size) .
Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 3-aminophenyl vs. chlorophenyl analogs) .
Computational Modeling : Dock the compound into target enzymes (e.g., dihydrofolate reductase) to identify binding inconsistencies .
- Data Interpretation : Conflicting results may stem from impurity profiles; validate via HPLC-MS .
Q. How can researchers optimize this compound for selective kinase inhibition?
- Design Framework :
Functional Group Modulation : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance binding to kinase ATP pockets .
Prodrug Strategies : Modify the acetamide moiety to improve bioavailability .
- Validation :
- In Vitro Kinase Assays : Screen against kinase panels (e.g., EGFR, VEGFR) .
- MD Simulations : Assess binding stability over 100-ns trajectories .
Q. What methodologies are recommended for elucidating metabolic pathways of this compound?
- Phase I Metabolism : Use liver microsomes (human/rat) to identify oxidation sites (e.g., CYP450-mediated N-demethylation) .
- Phase II Metabolism : Incubate with UDP-glucuronosyltransferases to detect glucuronide conjugates .
- Analytical Tools :
- LC-QTOF-MS : Track metabolite formation .
- Stable Isotope Labeling : Use ¹³C-labeled acetamide to trace metabolic fate .
Q. How can researchers address solubility challenges in in vivo studies?
- Formulation Strategies :
- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
- Nanoparticle Encapsulation : PLGA nanoparticles improve bioavailability and reduce renal clearance .
- Validation :
- Pharmacokinetic Profiling : Measure Cₘₐₓ and AUC in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
